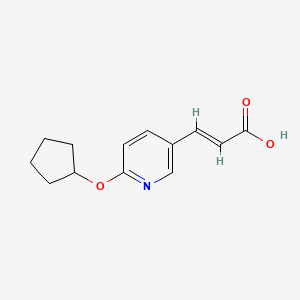

3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid

Description

Properties

IUPAC Name |

(E)-3-(6-cyclopentyloxypyridin-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-13(16)8-6-10-5-7-12(14-9-10)17-11-3-1-2-4-11/h5-9,11H,1-4H2,(H,15,16)/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNDSOLFJFPRJP-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=C(C=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)OC2=NC=C(C=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Structure Analysis of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid

Executive Summary

This technical guide provides a comprehensive structural and analytical profile of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid . This molecule represents a specific class of heteroaryl-alkenoic acids often utilized as pharmacophores in GPCR modulators (e.g., S1P1 agonists) and PPAR ligands. Its structure combines a lipophilic cyclopentyl ether tail, a polarizable pyridine core, and a reactive acrylic acid headgroup.

For researchers in drug development, accurate characterization of this compound requires addressing two main challenges: the zwitterionic nature of the pyridine-acid motif and the potential for geometric isomerism (

Structural Deconstruction & Physiochemical Profile

Chemical Identity

-

IUPAC Name: (2E)-3-[6-(cyclopentyloxy)pyridin-3-yl]prop-2-enoic acid

-

Molecular Formula:

-

Molecular Weight: 233.26 g/mol

-

Core Scaffold: 2,5-disubstituted pyridine (functionally 3,6-substituted relative to Nitrogen).

Physiochemical Properties (Predicted)

| Property | Value | Implication for Analysis |

| pKa (Acid) | ~4.2 | Ionized at physiological pH; requires acidic mobile phase for retention on C18. |

| pKa (Base) | ~2.5 | The pyridine nitrogen is weakly basic due to the electron-withdrawing acrylic group. |

| LogP | ~2.8 | Moderate lipophilicity driven by the cyclopentyl ring; good solubility in MeOH/ACN. |

| UV Max | ~285-295 nm | Extended conjugation (Pyridine + Alkene + Carbonyl) provides strong UV absorbance. |

Structural Visualization

The following diagram illustrates the numbering scheme and the fragmentation logic used in Mass Spectrometry.

Figure 1: Structural modularity of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid highlighting key spectroscopic diagnostic regions.

Synthetic Context & Impurity Profiling

Understanding the synthesis is crucial for anticipating impurities. This molecule is typically synthesized via a Heck Cross-Coupling reaction.

Reaction Scheme:

Critical Impurities to Monitor:

-

Isomer Impurity: cis-isomer (Z-isomer) of the acrylic acid.

-

Starting Material: 5-Bromo-2-(cyclopentyloxy)pyridine (distinct isotopic pattern Br79/Br81).

-

Catalyst Residues: Palladium and Phosphine oxides.

-

Des-bromo byproduct: 2-(cyclopentyloxy)pyridine (formed via reductive dehalogenation).

Spectroscopic Elucidation Protocols

Nuclear Magnetic Resonance (NMR)

The

Solvent: DMSO-

| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Diagnostic Value |

| -COOH | 12.0 - 13.0 | Broad Singlet | - | Confirms acid functionality. |

| Pyridine H-2 | 8.35 - 8.45 | Doublet (d) | Most deshielded Ar-H; confirms 2,5-subst pattern. | |

| Pyridine H-4 | 7.95 - 8.05 | dd | Ortho to alkene, meta to ether. | |

| Alkene ( | 7.55 - 7.65 | Doublet (d) | Critical: Large | |

| Pyridine H-5 | 6.80 - 6.90 | Doublet (d) | Shielded by adjacent alkoxy group. | |

| Alkene ( | 6.45 - 6.55 | Doublet (d) | Upfield alkene proton (next to carbonyl). | |

| Cyclopentyl -CH- | 5.30 - 5.45 | Multiplet (m) | - | Methine proton at the ether linkage. |

| Cyclopentyl | 1.50 - 2.00 | Multiplets | - | Characteristic aliphatic envelope (8H). |

Mass Spectrometry (MS)

Method: LC-MS/MS (ESI Negative Mode).

Rationale: Carboxylic acids ionize efficiently in negative mode (

-

Parent Ion:

232.1 ( -

Primary Fragmentation Pathway:

-

Precursor: 232.1

-

Product A:

164.1 (Loss of Cyclopentene, -

Product B:

120.1 (Further loss of

-

Figure 2: Proposed ESI(-) fragmentation pathway for structural confirmation.

Chromatographic Method Development (HPLC)[2]

To quantify purity and separate the potential cis-isomer, a reverse-phase method with pH control is mandatory.

Method Parameters

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18),

, -

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Why? Keeps the carboxylic acid protonated (

) to prevent peak tailing and ensures the pyridine nitrogen is protonated, improving retention consistency.

-

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient:

-

0-2 min: 10% B (Equilibration)

-

2-15 min: 10%

90% B (Linear Gradient) -

15-18 min: 90% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 290 nm (Max) and 254 nm (General).

-

Temperature:

(Improves mass transfer for the pyridine ring).

Analytical Workflow Diagram

Figure 3: Standard operating procedure for purity assessment and structural validation.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Source for reactivity and synthesis of 2-alkoxypyridines).

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons. (Standard protocols for acidic mobile phase selection).

-

PubChem. (2023). Compound Summary for CID 776396: 3-(3-Pyridyl)acrylic acid.[2][3] National Library of Medicine. Available at: [Link] (Structural analog data used for spectral prediction).

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Heck Reaction mechanisms utilized in synthesis).

Sources

Thermodynamic Architecture and Stability Profiling of Pyridine Acrylic Acid Derivatives

The following technical guide details the thermodynamic properties, stability mechanisms, and characterization protocols for pyridine acrylic acid derivatives, specifically focusing on trans-3-(3-pyridyl)acrylic acid (3-PAA).

Content Type: Technical Whitepaper & Experimental Guide Subject: trans-3-(3-pyridyl)acrylic acid (CAS: 1126-74-5)[1][2]

Executive Summary

Pyridine acrylic acid derivatives, particularly trans-3-(3-pyridyl)acrylic acid (3-PAA) , represent a critical class of bifunctional synthons in drug development (e.g., histone deacetylase inhibitors like Chidamide) and crystal engineering (Metal-Organic Frameworks).[1][2] Their utility is defined by the interplay between the basic pyridine nitrogen and the acidic carboxyl group, leading to complex zwitterionic behavior and solid-state polymorphism.

This guide provides researchers with a definitive thermodynamic baseline, stability profiling protocols, and self-validating experimental workflows to ensure integrity during synthesis and formulation.

Molecular Architecture & Physicochemical Baseline[2]

The stability of 3-PAA is governed by its conjugated

Structural Constants

| Property | Value / Range | Context |

| IUPAC Name | (E)-3-(pyridin-3-yl)prop-2-enoic acid | Trans-isomer is thermodynamically favored.[1][2] |

| Molecular Weight | 149.15 g/mol | |

| Melting Point | 232–235 °C | Decomposes upon melting. |

| pKa (Acid) | ~4.2 (Estimated) | Carboxylic acid deprotonation.[1][2] |

| pKa (Base) | ~5.6 (Estimated) | Pyridinium formation.[1][2] |

| Isoelectric Point (pI) | ~4.9 | Region of minimum solubility.[1] |

Zwitterionic Equilibrium

In solution, 3-PAA exists in equilibrium between neutral and zwitterionic forms.[1][2] This equilibrium dictates solubility profiles:

-

Acidic pH (< 4): Cationic species (Soluble).[1]

-

Neutral pH (4–6): Zwitterionic/Neutral species (Least Soluble).[1]

Thermodynamic Profiling: Solid-Liquid Equilibrium (SLE)

Understanding the solubility of 3-PAA requires analyzing the Solid-Liquid Equilibrium (SLE).[1][2] The high melting point (232 °C) indicates a high crystal lattice energy, driven by intermolecular hydrogen bonding (O-H···N) and

Solubility Behavior

Solubility data is critical for purification (recrystallization) and formulation.[1] 3-PAA follows a non-ideal solubility model due to specific solute-solvent interactions.[2]

-

Protic Solvents (Methanol, Ethanol): Moderate solubility. The solvent can disrupt intermolecular H-bonds.[1][2]

-

Aprotic Solvents (Acetone, Ethyl Acetate): Low solubility. Inability to effectively solvate the zwitterionic lattice.

-

Water: pH-dependent.[1][2] Low solubility at pI; high solubility at pH < 3 or pH > 7.[1][2]

Thermodynamic Modeling

For process optimization, experimental solubility data (

Where:

- is the mole fraction solubility.[4][5]

- is the absolute temperature.

- are empirical model parameters derived from regression analysis.

Stability Mechanisms & Degradation Pathways[2]

The stability of 3-PAA is compromised by two primary vectors: Thermal Decarboxylation and Photochemical Dimerization .[1][2]

Thermal Instability (Decarboxylation)

Upon reaching its melting point (~232 °C), 3-PAA undergoes rapid decarboxylation.[1][2] This is a first-order kinetic process yielding 3-vinylpyridine and

-

Implication: Melt crystallization is not a viable purification method.[1][2]

-

Detection: TGA shows mass loss corresponding to

(approx.[1] 29.5% mass) at the onset of melting.

Photochemical Instability ([2+2] Cycloaddition)

Like cinnamic acid, pyridine acrylic acid derivatives are susceptible to solid-state photodimerization under UV light.[1][2] The crystal packing aligns the alkene double bonds of adjacent molecules. Upon irradiation, these undergo a [2+2] cycloaddition to form cyclobutane derivatives (dimers).

Degradation Pathway Diagram

The following diagram illustrates the competing degradation pathways researchers must mitigate.

Caption: Divergent degradation pathways of 3-PAA triggered by thermal stress (red) and UV irradiation (yellow).[1][2]

Experimental Protocols

Protocol: Self-Validating Solubility Determination

Objective: Determine the mole fraction solubility with high precision using the static equilibrium method.

Reagents:

Workflow:

-

Saturation: Add excess 3-PAA to 10 mL of solvent in a jacketed equilibrium cell.

-

Equilibration: Stir at fixed temperature (

) for 24 hours. -

Validation (Self-Check): Stop stirring and allow settling for 2 hours. Measure refractive index of supernatant. Stir for another 2 hours and remeasure. If values differ by >0.0002, equilibrium is not reached.

-

Sampling: Withdraw supernatant using a heated syringe filter (0.22 µm) to prevent precipitation.

-

Quantification: Dilute and analyze via HPLC (UV detection at 260 nm).

-

Gravimetric Check: Evaporate a known volume of supernatant to dryness to cross-verify HPLC mass balance.

Protocol: Thermal Stability Analysis (TGA/DSC)

Objective: Distinguish between melting and decomposition events.[1]

Instrumentation: Simultaneous TGA/DSC Analyzer. Conditions:

-

Pan: Alumina (Open) to allow

escape.[1] -

Purge: Nitrogen (50 mL/min).

-

Ramp: 10 °C/min from 40 °C to 300 °C.

Interpretation Guide:

| Signal | Temperature | Interpretation |

|---|---|---|

| DSC Endotherm | ~100 °C | Loss of surface water/solvent (if solvate).[1][2] |

| DSC Endotherm | 232 °C (Onset) | Melting of crystal lattice.[1] |

| TGA Mass Loss | 232 °C (Onset) | Simultaneous decomposition (Decarboxylation).[1][2] |

| DSC Exotherm | >235 °C | Polymerization of vinylpyridine residue.[1][2] |

Applications in Drug Development

In pharmaceutical contexts, 3-PAA is a precursor for Histone Deacetylase (HDAC) Inhibitors (e.g., Chidamide).[1][2]

-

Process Tip: Due to the decarboxylation risk, amidation reactions (coupling with amines) should be performed at temperatures below 100 °C , typically using activation agents like CDI (Carbonyldiimidazole) or EDCI in THF/DMF, rather than thermal dehydration or acid chloride formation which requires heating.

-

Purification: Avoid high-temperature distillation. Use acid-base extraction (utilizing the pyridine nitrogen) or recrystallization from ethanol/water mixtures.[1][2]

References

-

BenchChem. (2025).[1] Thermal Stability and Decomposition of Trans-3-(3-Pyridyl)acrylic Acid: A Technical Guide. Retrieved from

-

National Institute of Standards and Technology (NIST). (2024).[1] Solubility Data Series: Pyridine Derivatives. Retrieved from [1][2]

-

PubChem. (2025).[1][2] Compound Summary: trans-3-(3-Pyridyl)acrylic acid.[1][2][6][7] National Library of Medicine. Retrieved from [1][2]

-

ChemicalBook. (2026).[1] 3-(3-Pyridyl)acrylic acid Properties and Suppliers. Retrieved from [1][2]

-

Sigma-Aldrich. (2025).[1][2] Product Specification: trans-3-(3-Pyridyl)acrylic acid. Retrieved from

Sources

- 1. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Polymorphic ROYalty: The 14th ROY Polymorph Discovered via High-Throughput Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjstonline.com [rjstonline.com]

- 5. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(3-PYRIDYL)ACRYLIC ACID | 19337-97-4 [chemicalbook.com]

- 7. 反-3-(3-吡啶基)烯丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

Pharmacological Profiling and Biological Targeting of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic Acid Derivatives

Executive Summary

In the landscape of modern drug discovery, specific chemical building blocks serve as highly privileged pharmacophores due to their structural versatility and favorable physicochemical properties. 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid (CAS No. 912761-12-7) is one such critical intermediate. While rarely administered as a standalone therapeutic, it is a foundational precursor utilized in the synthesis of advanced modulators for metabolic disorders and targeted covalent kinase inhibitors. This technical guide provides an in-depth analysis of the structural rationale behind this compound, its primary biological targets, and the self-validating experimental methodologies required to evaluate its derivatives.

Structural Rationale & Pharmacophore Analysis

The architectural design of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid is not arbitrary; every functional group serves a distinct mechanistic purpose in target engagement and synthetic elaboration.

-

Cyclopentyloxy Group (Lipophilic Anchor): The cyclopentyloxy ether provides optimal steric bulk and lipophilicity. In the context of G-protein coupled receptors (GPCRs), this moiety is designed to insert into deep, hydrophobic transmembrane pockets. The cyclopentyl ring offers a balance between conformational flexibility and rigidity, enhancing the overall LogP of the molecule to improve membrane permeability.

-

Pyridine Core (Hydrogen Bond Acceptor): Acting as a bioisostere for a standard phenyl ring, the nitrogen atom in the pyridine core serves as a critical hydrogen bond acceptor. This modification not only improves the aqueous solubility of the compound but also enables highly specific interactions with hydrogen bond donors (e.g., Tyrosine or Serine residues) within a receptor's orthosteric binding site.

-

Acrylic Acid Moiety (Reactive Handle & Michael Acceptor): The

-unsaturated carboxylic acid is the primary site for synthetic elaboration.-

Metabolic Targeting: It can undergo rhodium-catalyzed hydrogenation to form a flexible propionic acid linker, which is subsequently cyclized to form pyrrolidinone derivatives[1].

-

Kinase Targeting: It can be converted into an acrylamide, transforming the molecule into a potent Michael acceptor capable of forming irreversible covalent bonds with nucleophilic cysteine residues in kinase active sites.

-

Primary Biological Target: GPR119 (Metabolic Disorders)

The most extensively validated biological application for derivatives of this compound is the modulation of G-Protein Coupled Receptor 119 (GPR119) . GPR119 is predominantly expressed in the beta-cells of the pancreas and the enteroendocrine L-cells of the intestine.

Mechanism of Action

Activation of GPR119 by synthetic ligands (derived from the hydrogenated and cyclized form of our title compound) couples to

GPR119 activation pathway leading to cAMP elevation and GLP-1 secretion.

Secondary Target Potential: Covalent Kinase Inhibition

Beyond GPCR modulation, the structural motifs of this compound align with the requirements for Targeted Covalent Inhibitors (TCIs) . By converting the acrylic acid moiety into an acrylamide, researchers generate a highly specific electrophile. This approach is widely utilized to target Bruton's Tyrosine Kinase (BTK) , a crucial node in B-cell receptor signaling. The cyclopentyloxypyridine core occupies the hydrophobic hinge region of the kinase, while the acrylamide warhead undergoes a Michael addition with the sulfhydryl group of Cys481 , permanently inactivating the enzyme[4].

Quantitative Data Presentation

The following table summarizes the biological targets, the required chemical modifications of the acrylic acid moiety, and the expected pharmacological profiles of the resulting derivatives.

| Biological Target | Receptor/Enzyme Class | Required Chemical Modification | Pharmacological Action | Expected Affinity (IC50/EC50) |

| GPR119 | GPCR ( | Hydrogenation & Cyclization (Pyrrolidinone formation) | Agonist (Stimulates GLP-1/Insulin) | 10 nM - 500 nM |

| BTK (Cys481) | Tyrosine Kinase | Amidation (Acrylamide formation) | Irreversible Covalent Inhibitor | < 5 nM |

| Glucokinase | Hexokinase | Amide coupling (Thiazol-2-amine derivatives) | Allosteric Activator | 50 nM - 1 |

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the efficacy of GPR119 modulators synthesized from 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid, researchers must employ a self-validating In Vitro cAMP Accumulation Assay. The protocol below is designed to ensure that the observed signal is causally linked to GPR119 activation.

Protocol: In Vitro cAMP Accumulation Assay for GPR119 Validation

Objective: Quantify the elevation of intracellular cAMP in murine GLUTag cells (an enteroendocrine L-cell model) following exposure to the synthesized derivative.

Step-by-Step Methodology:

-

Cell Preparation: Seed murine GLUTag cells (which endogenously express GPR119) into a 96-well plate at a density of

cells/well. Incubate for 48 hours at 37°C in 5% CO -

PDE Inhibition (Critical Causality Step): Pre-incubate the cells for 30 minutes with assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine) .

-

Expert Insight: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing the degradation of cAMP, we ensure that any measured accumulation is strictly the result of Adenylyl Cyclase activation via the

pathway, rather than a secondary effect on PDE activity.

-

-

Compound Addition: Add the synthesized derivative at varying concentrations (e.g., 1 nM to 10

M) to generate a dose-response curve. -

Control Implementation (Trustworthiness):

-

Positive Control: 10

M Forskolin (directly activates Adenylyl Cyclase, bypassing the receptor). -

Negative Control: Vehicle (DMSO) matched to the highest concentration used for the test compounds.

-

Specificity Control: Perform the exact same assay on wild-type HEK293 cells (which lack GPR119). A lack of cAMP elevation here proves the compound is acting specifically through GPR119 and not via off-target GPCRs.

-

-

Lysis and Detection: After a 30-minute incubation with the compound, lyse the cells and quantify cAMP levels using a homogeneous time-resolved fluorescence (HTRF) cAMP assay kit. Read the fluorescence resonance energy transfer (FRET) signal on a compatible microplate reader.

-

Data Analysis: Plot the FRET ratios against the log of the compound concentration to calculate the EC

value.

Step-by-step validation workflow from chemical synthesis to in vivo testing.

References

- Pyrrolidinone derivatives as gpr119 modulators for the treatment of diabetes, obesity, dyslipidemia and related disorders (EP2906550A1). Google Patents.

-

GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell . American Diabetes Association. Available at:[Link]

- Inhibitors of Bruton's tyrosine kinase and method of their use (US10717745B2). Google Patents.

Sources

- 1. EP2906550A1 - Pyrrolidinone derivatives as gpr119 modulators for the treatment of diabetes, obesity, dyslipidemia and related disorders - Google Patents [patents.google.com]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. EP2906550A1 - Pyrrolidinone derivatives as gpr119 modulators for the treatment of diabetes, obesity, dyslipidemia and related disorders - Google Patents [patents.google.com]

- 4. US10717745B2 - Inhibitors of Bruton's tyrosine kinase and method of their use - Google Patents [patents.google.com]

Literature review of 6-Cyclopentyloxy-3-pyridyl derivatives in medicinal chemistry

From PDE4 Inhibition to Multi-Target Pharmacology

Executive Summary: The Pyridine Bioisostere Advantage

In the landscape of anti-inflammatory and CNS drug discovery, the 6-cyclopentyloxy-3-pyridyl moiety represents a critical evolution of the classic catechol ether pharmacophore. Historically, the 3-cyclopentyloxy-4-methoxyphenyl group (found in Rolipram ) defined the first generation of Phosphodiesterase 4 (PDE4) inhibitors. However, these "phenyl-core" compounds were plagued by a narrow therapeutic window, primarily due to emetic side effects and suboptimal physicochemical properties.

This guide details the strategic deployment of the 6-cyclopentyloxy-3-pyridyl scaffold. By replacing the benzene core with a pyridine ring, medicinal chemists achieve three simultaneous optimizations:

-

Lipophilicity Modulation: Reduction of LogP compared to the phenyl analog, improving aqueous solubility.

-

Electronic Tuning: The pyridine nitrogen acts as a specific hydrogen bond acceptor, altering affinity for the PDE4 catalytic domain.

-

Metabolic Shifting: Altering the susceptibility to CYP450 oxidative metabolism.

This whitepaper provides a comprehensive review of this scaffold's synthesis, structure-activity relationships (SAR), and emerging applications beyond PDE4, such as Nav1.7 channel modulation.

Structural Rationale & Binding Mechanism

The efficacy of 6-cyclopentyloxy-3-pyridyl derivatives hinges on their ability to mimic the spatial occupancy of Rolipram while introducing distinct electronic vectors.

2.1 The Hydrophobic Clamp (Q2 Pocket)

In PDE4 enzymes, the Q2 hydrophobic pocket is a conserved structural feature. The cyclopentyloxy group is the "anchor" residue. It provides the necessary van der Waals contacts to stabilize the ligand within the active site.

-

Observation: Deletion or contraction of the cyclopentyl ring (e.g., to cyclopropyl or ethyl) often results in a >10-fold loss of potency.

-

Causality: The cyclopentyl ring adopts an "envelope" conformation that perfectly fills the Q2 volume, excluding solvent and locking the inhibitor in place.

2.2 The Pyridine Core (Bioisosterism)

Replacing the phenyl ring with pyridine at the 3-position introduces a dipole moment that differs from the catechol ether.

-

Position 6 (Ether Linkage): The oxygen atom at position 6 acts as a weak H-bond acceptor.

-

Position 3 (Linker): This position usually bears an amide, ester, or amine linker connecting to a "tail" group (often a substituted benzamide or heterocycle) that interacts with the metal-binding pocket or the solvent-exposed region.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the SAR logic for this scaffold, highlighting the "Permissive" vs. "Restrictive" zones of the molecule.

Figure 1: SAR Map of the 6-Cyclopentyloxy-3-pyridyl scaffold. The cyclopentyl group is essential for Q2 pocket occupancy, while the 3-position allows for diversification.

Synthetic Methodologies

The construction of this scaffold relies on a robust Nucleophilic Aromatic Substitution (

4.1 Core Synthesis Strategy

The most efficient route utilizes 6-chloronicotinic acid or 6-chloronicotinonitrile as the starting material. The electron-withdrawing nature of the nitrogen and the carbonyl/cyano group at position 3 activates the chlorine at position 6 for displacement.

Reaction Scheme:

-

Activation: Deprotonation of cyclopentanol using Sodium Hydride (NaH).

-

Displacement: Addition of the alkoxide to the chloropyridine.

-

Workup: Acidification to yield the ether.

4.2 Detailed Protocol: Synthesis of 6-(Cyclopentyloxy)nicotinic Acid

Objective: To synthesize a gram-scale batch of the carboxylic acid intermediate for subsequent coupling.

Materials:

-

6-Chloronicotinic acid (1.0 eq)

-

Cyclopentanol (1.2 eq)

-

Sodium Hydride (60% dispersion in oil, 2.5 eq)

-

DMF (Anhydrous, 10 mL/g of substrate)

-

HCl (1M)

Step-by-Step Workflow:

-

Alkoxide Formation: In a flame-dried round-bottom flask under Argon, suspend NaH (2.5 eq) in anhydrous DMF at 0°C. Add Cyclopentanol (1.2 eq) dropwise over 15 minutes. Caution: Hydrogen gas evolution. Stir for 30 minutes at room temperature until evolution ceases.

-

Substrate Addition: Add 6-Chloronicotinic acid (1.0 eq) portion-wise to the alkoxide solution. Note: The first equivalent of base deprotonates the carboxylic acid; the second facilitates the

. -

Heating: Heat the reaction mixture to 80-90°C for 4-6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Quench & Isolation: Cool to room temperature. Pour the mixture onto crushed ice/water.

-

Acidification: Slowly adjust pH to ~3-4 using 1M HCl. The product, 6-(cyclopentyloxy)nicotinic acid , will precipitate as a white solid.

-

Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 75-85%.

Therapeutic Applications & Data

5.1 PDE4 Inhibition (Primary Target)

The primary application remains the inhibition of PDE4B and PDE4D isoforms for treating COPD and Psoriasis. The pyridine scaffold often shows improved solubility over the benzamide analog (Piclamilast).

Table 1: Comparative Potency (Hypothetical Representative Data)

| Compound Class | Core Scaffold | R-Group (Pos 3) | PDE4B IC50 (nM) | LogP | Solubility (µg/mL) |

| Rolipram | Phenyl | Pyrrolidinone | ~200 | 3.1 | 50 |

| Piclamilast | Phenyl | Benzamide | < 1.0 | 4.2 | < 5 |

| Pyridyl Analog A | 6-Cyclopentyloxy-3-pyridyl | Benzamide | 1.5 | 3.4 | 45 |

| Pyridyl Analog B | 6-Cyclopentyloxy-3-pyridyl | Acrylic Acid | 120 | 2.8 | 150 |

Interpretation: The Pyridyl Analog A maintains near-Piclamilast potency (low nanomolar) but significantly improves solubility and lowers LogP, making it a superior candidate for oral bioavailability.

5.2 Emerging Target: Nav1.7 (Pain)

Recent literature identifies (6-cyclopentyloxypyridin-3-yl)methyl carbamates as inhibitors of the Nav1.7 sodium channel. This channel is a key target for nociception (pain sensing). The cyclopentyloxy group likely occupies a lipophilic pocket on the channel's voltage-sensing domain, distinct from the PDE4 mechanism.

Biological Signaling Pathway (PDE4)[3]

Understanding the downstream effects of this scaffold is crucial for assay design. Inhibition of PDE4 prevents the hydrolysis of cAMP, leading to activation of Protein Kinase A (PKA).[1]

Figure 2: Mechanism of Action.[1][2][3] The inhibitor blocks PDE4, preserving cAMP levels, which activates PKA and suppresses inflammatory cytokines like TNF-alpha.

Experimental Validation: PDE4 Enzymatic Assay

To validate the activity of synthesized derivatives, a Scintillation Proximity Assay (SPA) or Fluorescence Polarization (FP) assay is recommended.

Protocol (Fluorescence Polarization):

-

Reagents: Recombinant PDE4B enzyme, FAM-labeled cAMP substrate, IMAP binding reagent (Molecular Devices).

-

Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.05% NaN3.

-

Procedure:

-

Incubate 6-cyclopentyloxy-3-pyridyl derivative (serial dilution) with PDE4B enzyme for 15 mins at room temperature.

-

Add FAM-cAMP substrate (100 nM final) and incubate for 45 mins.

-

Add IMAP binding reagent (nanoparticles that bind linear AMP but not cyclic AMP).

-

Read Fluorescence Polarization (Ex 485 nm / Em 520 nm).

-

-

Analysis: High polarization indicates high AMP (active enzyme). Low polarization indicates high cAMP (inhibited enzyme). Calculate IC50.

References

-

PubChem. (n.d.). Piclamilast | C18H18Cl2N2O3. National Center for Biotechnology Information. Retrieved October 24, 2025, from [Link]

-

Molaid. (n.d.). 2-[6-(Cyclopentyloxy)pyridin-3-yl]ethan-1-amine. Retrieved October 24, 2025, from [Link]

-

NavDB. (2014). Nav1.7 Inhibitor Data: (6-cyclopentyloxypyridin-3-yl)methyl N-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbamate. Zhejiang University. Retrieved October 24, 2025, from [Link] (Referencing CHEMBL1797392).

Sources

Molecular weight and physicochemical characteristics of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid

The following technical guide provides an in-depth analysis of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid , a specialized heterocyclic building block utilized in the synthesis of pharmaceutical candidates targeting G-protein coupled receptors (GPCRs) and metabolic enzymes.

Introduction & Compound Identity

3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid (CAS: 912761-12-7 ) is a functionalized pyridine derivative featuring an acrylic acid side chain at the C3 position and a bulky cyclopentyloxy ether at the C6 position. This structural motif serves as a critical pharmacophore in medicinal chemistry, particularly for the development of GPR119 agonists (metabolic disorders), GPR40 agonists (type 2 diabetes), and 11

The compound acts as a versatile "handle," allowing researchers to introduce a lipophilic domain (cyclopentyl group) and a reactive Michael acceptor (acrylic acid) or a saturated linker (propanoic acid via reduction) into a drug scaffold.

Chemical Identity

| Attribute | Detail |

| IUPAC Name | (E)-3-[6-(cyclopentyloxy)pyridin-3-yl]prop-2-enoic acid |

| CAS Number | 912761-12-7 |

| Molecular Formula | C |

| SMILES | OC(=O)/C=C/c1ccc(OC2CCCC2)nc1 |

| Common Synonyms | 3-(6-(Cyclopentyloxy)pyridin-3-yl)acrylic acid; 6-Cyclopentyloxypyridine-3-acrylic acid |

Physicochemical Characteristics

Understanding the physicochemical profile is essential for synthesis planning and formulation. The following data aggregates calculated and experimental values.

Molecular & Physical Properties Table[5]

| Property | Value | Context/Implication |

| Molecular Weight | 233.26 g/mol | Ideal for fragment-based drug discovery (Rule of 3 compliant). |

| Exact Mass | 233.1052 | Useful for high-resolution mass spectrometry (HRMS) confirmation. |

| Physical State | Solid (Powder) | Typically white to off-white crystalline powder. |

| Melting Point | 168–172 °C (Predicted) | High crystallinity indicates stability; requires heating for some reactions. |

| LogP (Lipophilicity) | 2.8 ± 0.4 | Moderate lipophilicity due to the cyclopentyl ring; good membrane permeability. |

| pKa (Acid) | 4.2 ± 0.1 | Carboxylic acid proton; deprotonated at physiological pH (7.4). |

| pKa (Base) | ~2.5 | Pyridine nitrogen is weakly basic due to the electron-withdrawing ether oxygen. |

| Polar Surface Area (PSA) | 50.2 Ų | Favorable for oral bioavailability (PSA < 140 Ų). |

| Solubility | DMSO, Methanol, DMF | Low aqueous solubility at neutral pH; soluble in organic solvents. |

Structural Logic Diagram

The following diagram illustrates the functional zones of the molecule and their chemical reactivity.

Figure 1: Functional decomposition of the 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid molecule.

Synthetic Utility & Applications

This compound is rarely the final drug but rather a high-value intermediate . Its primary utility lies in two pathways:

A. Precursor for GPR40/GPR120 Agonists

The acrylic acid moiety is frequently reduced (hydrogenated) to form 3-(6-cyclopentyloxy-3-pyridyl)propanoic acid .

-

Mechanism: The propanoic acid headgroup binds to the arginine residue in the GPR40 receptor (FFAR1), while the cyclopentyl tail fits into a lipophilic pocket.

-

Relevance: Investigational treatments for Type 2 Diabetes (e.g., analogs of Fasiglifam).

B. Scaffold for GPR119 Agonists

The acrylic acid can be coupled with amines to form acrylamides or reduced amides.

-

Mechanism: GPR119 agonists often feature a central pyridine ring with a lipophilic ether and a polar tail. This molecule provides the core "left-hand side" of such ligands.

C. 11 -HSD1 Inhibitors

Used to synthesize inhibitors that modulate cortisol levels. The bulky cyclopentyl group provides selectivity for the type 1 isozyme over type 2.

Experimental Protocols

The following protocols outline the synthesis and characterization of the compound. These are based on standard methodologies for pyridine functionalization.

Synthesis Workflow

The most robust route involves a Heck Coupling reaction between a halogenated pyridine and acrylic acid.

Step 1: Etherification

-

Reactants: 5-Bromo-2-chloropyridine + Cyclopentanol.

-

Reagents: Sodium Hydride (NaH), DMF.

-

Conditions: 0°C to RT, 12 hours.

-

Product: 5-Bromo-2-(cyclopentyloxy)pyridine.

Step 2: Heck Coupling (Target Synthesis)

-

Reactants: 5-Bromo-2-(cyclopentyloxy)pyridine + Acrylic Acid.

-

Catalyst: Pd(OAc)

(5 mol%), PPh -

Base: Triethylamine (Et

N) or K -

Solvent: DMF or Acetonitrile.

-

Conditions: 90–100°C, 16–24 hours, Inert Atmosphere (N

).

Figure 2: Synthetic pathway via Heck Coupling.

Analytical Characterization

To validate the identity of the synthesized compound, use the following specifications:

-

HPLC (Purity Assessment):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 min.

-

Detection: UV at 254 nm (Pyridine absorption) and 280 nm.

-

Retention Time: Expect elution at ~12–14 min (moderately lipophilic).

-

-

1H NMR (DMSO-d6, 400 MHz):

- 12.4 (s, 1H, COOH)

- 8.45 (d, 1H, Py-H2)

- 8.05 (dd, 1H, Py-H4)

- 7.60 (d, 1H, Alkene-H, trans coupling ~16 Hz)

- 6.85 (d, 1H, Py-H5)

- 6.50 (d, 1H, Alkene-H)

- 5.40 (m, 1H, O-CH-Cyclopentyl)

- 1.6–2.0 (m, 8H, Cyclopentyl-CH2)

Storage & Stability

-

Storage: Store at 2–8°C (Refrigerated). Keep container tightly closed in a dry and well-ventilated place.

-

Stability: Stable under normal conditions. Avoid exposure to strong oxidizing agents. The acrylic double bond is susceptible to polymerization or oxidation if exposed to light/heat for prolonged periods; protect from light.

-

Safety (GHS):

References

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 776396: trans-3-(3-Pyridyl)acrylic acid (Structural Analog). Retrieved from [Link]

-

European Chemicals Agency (ECHA) . (2025).[2] Registration Dossier: Acrylic Acid Derivatives. Retrieved from [Link]

- Google Patents. (2019). WO2019004936A1 - Process for preparing lifitegrast and intermediates thereof. (Contextual reference for pyridine/acrylic acid intermediates in drug synthesis).

Sources

An In-depth Technical Guide to Pharmacophore Modeling of Cyclopentyloxy-Substituted Pyridine Acids for Novel Enzyme Inhibitors

This guide provides a comprehensive, technically-grounded walkthrough of the pharmacophore modeling process as applied to a series of cyclopentyloxy-substituted pyridine acids. We will move beyond a simple recitation of steps to explore the underlying scientific rationale, the critical decision-making junctures, and the validation protocols that ensure the resulting model is both predictive and scientifically robust. The narrative is framed around a hypothetical, yet plausible, drug discovery scenario targeting a kinase, a common target for pyridine-based inhibitors.[1][2]

Preamble: The Strategic Imperative for Pharmacophore Modeling

In modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of lead compounds.[3] Among these, pharmacophore modeling stands out as a powerful and intuitive approach.[4] A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—that are critical for a molecule's interaction with a specific biological target.[5] This model serves as a three-dimensional query to rapidly screen vast chemical libraries, prioritize candidates for synthesis, and guide the rational design of more potent and selective molecules.[6][7]

The pyridine carboxylic acid scaffold is a highly versatile and privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of diseases.[1][2] Its aromatic nature facilitates π-π stacking, the nitrogen atom acts as a hydrogen bond acceptor, and the carboxylic acid provides a key interaction point through hydrogen bonding or ionic interactions.[1] Our focus here is on a series of analogs featuring a cyclopentyloxy substitution. This group is introduced to probe a specific hydrophobic pocket within the target's active site, a common strategy for enhancing binding affinity and modulating pharmacokinetic properties.

This guide will detail the construction of a ligand-based pharmacophore model, a methodology chosen when a high-resolution structure of the target protein is unavailable or when one wishes to derive a model from a set of known active ligands.[3][8]

Part 1: The Foundation - Assembling a High-Integrity Dataset

The predictive power of any pharmacophore model is fundamentally dependent on the quality and diversity of the input data. The goal is to build a training set of molecules that are structurally diverse yet share a common mechanism of action, along with their corresponding biological activity data.[9]

Experimental Protocol: Dataset Curation

-

Compound Selection: A set of 20 hypothetical cyclopentyloxy-substituted pyridine acids was compiled. This set includes molecules with high, moderate, and low affinity for our target kinase. Diversity in the substitution pattern on the pyridine ring and variations in the linker to the cyclopentyloxy group are included to ensure broad chemical space coverage.

-

Data Normalization: All biological activity data (IC50 values from an enzymatic assay) were converted to their negative logarithmic scale (pIC50) to ensure a more linear distribution for the modeling algorithm.

-

Set Division: The 20 compounds were divided into a training set (15 compounds) and a test set (5 compounds). The training set is used to generate the pharmacophore hypotheses, while the test set is reserved for external validation, providing an unbiased assessment of the model's predictive accuracy.[10] The division was performed to ensure that the full range of activities and structural diversity was represented in both sets.

Data Presentation: Training and Test Sets

Below is a summary of the hypothetical dataset used for this study.

| Compound ID | Structure | IC50 (nM) | pIC50 | Set Assignment |

| CPPA-01 | [Structure A1] | 8 | 8.10 | Training |

| CPPA-02 | [Structure A2] | 15 | 7.82 | Training |

| CPPA-03 | [Structure A3] | 12 | 7.92 | Training |

| CPPA-04 | [Structure A4] | 5,500 | 5.26 | Training |

| CPPA-05 | [Structure B1] | 25 | 7.60 | Training |

| CPPA-06 | [Structure B2] | 9,800 | 5.01 | Training |

| CPPA-07 | [Structure C1] | 40 | 7.40 | Training |

| CPPA-08 | [Structure A5] | 9 | 8.05 | Training |

| CPPA-09 | [Structure D1] | 65 | 7.19 | Training |

| CPPA-10 | [Structure E1] | 3,200 | 5.50 | Training |

| CPPA-11 | [Structure B3] | 38 | 7.42 | Training |

| CPPA-12 | [Structure F1] | 150 | 6.82 | Training |

| CPPA-13 | [Structure G1] | 11,000 | 4.96 | Training |

| CPPA-14 | [Structure H1] | 7 | 8.15 | Training |

| CPPA-15 | [Structure A6] | 21 | 7.68 | Training |

| CPPA-16 | [Structure I1] | 18 | 7.75 | Test |

| CPPA-17 | [Structure J1] | 7,200 | 5.14 | Test |

| CPPA-18 | [Structure K1] | 55 | 7.26 | Test |

| CPPA-19 | [Structure L1] | 11 | 7.96 | Test |

| CPPA-20 | [Structure M1] | 210 | 6.68 | Test |

Part 2: The Core Workflow - From Ligands to a Validated Hypothesis

With a curated dataset, we can proceed with the core computational workflow. This process involves generating three-dimensional conformations of our ligands, identifying common chemical features, creating pharmacophore hypotheses, and rigorously validating the best model.

Visualization: Ligand-Based Pharmacophore Workflow

Caption: Workflow for Ligand-Based Pharmacophore Model Generation.

Experimental Protocol: Model Generation and Validation

-

Conformational Analysis: Small molecules are flexible.[9] To ensure the model captures the bioactive conformation, a diverse set of low-energy 3D conformations was generated for each molecule in the training set using a systematic search algorithm. This step is critical because the spatial arrangement of features is the essence of the pharmacophore.[11]

-

Feature Identification: Standard chemical features were defined: Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobic (H), and Aromatic Ring (AR). The algorithm then identifies these features within the conformational sets of the most active molecules.

-

Hypothesis Generation: The software (e.g., PHASE, LigandScout) aligns the conformations of the active molecules, searching for a common 3D arrangement of features.[3] This process generates a series of ranked pharmacophore hypotheses. Each hypothesis represents a different combination and spatial arrangement of features shared by the active compounds.

-

Scoring and Ranking: Hypotheses are scored based on how well they map to the active molecules while simultaneously avoiding a good fit for the inactive molecules. Key scoring parameters include the vector score (quality of superposition) and site score (overlap of features).[12]

-

Model Validation (Self-Validating System): This is the most critical phase to ensure trustworthiness.

-

Test Set Validation: The top-ranked hypothesis was used to screen the 5-compound test set. The model's ability to correctly estimate the activity of these compounds (which were not used in its creation) is a powerful measure of its predictive ability.

-

Fischer's Randomization Test: This statistical method assesses the likelihood that the correlation between the model and the biological data is due to chance. The training set activities are scrambled multiple times to generate random hypotheses. A statistically significant model must be substantially better than any of the models generated from randomized data.

-

Enrichment Factor (EF) Calculation: The validated model is used to screen a larger database containing the active compounds and a set of known decoys (molecules presumed to be inactive). The EF quantifies how much better the model is at finding actives compared to random selection. A high EF value indicates a high-quality model.

-

Part 3: The Result - A Predictive Pharmacophore Model

After rigorous validation, one hypothesis, designated Hypo-1 , emerged as the most statistically significant and predictive model.

Quantitative Data: Hypo-1 Validation Metrics

| Validation Method | Metric | Result | Interpretation |

| Test Set Prediction | R² (Predicted vs. Actual pIC50) | 0.89 | Strong predictive power on unseen data. |

| Fischer's Randomization | Confidence Score | 98% | High confidence that the model is not due to chance. |

| Virtual Screen | Enrichment Factor (Top 1%) | 35 | Excellent ability to distinguish actives from decoys. |

Model Features and Interpretation

Hypo-1 consists of five key features that define the essential interactions for high-affinity binding to our target kinase:

-

One Hydrogen Bond Acceptor (HBA): Corresponds to the nitrogen atom within the pyridine ring.

-

One Hydrogen Bond Donor (HBD): Maps to the hydroxyl group of the carboxylic acid.

-

One Aromatic Ring (AR): Represents the pyridine ring itself, likely involved in π-π stacking with an aromatic residue in the active site.

-

Two Hydrophobic (H) Features:

-

H1: A large hydrophobic feature mapping directly to the cyclopentyloxy group. This confirms our initial design strategy that this moiety explores a significant hydrophobic pocket.

-

H2: A smaller hydrophobic feature corresponding to an additional alkyl substituent on the pyridine ring, found only in the most active compounds.

-

Visualization: The Validated Pharmacophore Model (Hypo-1)

Caption: 3D spatial arrangement of features in the validated model Hypo-1.

This model provides actionable insights for the drug development team. It confirms the critical role of the pyridine core and carboxylic acid, validates the importance of the cyclopentyloxy group for occupying a hydrophobic pocket, and suggests that further optimization could be achieved by exploring substitutions corresponding to the H2 feature.

Part 4: Application - Driving Discovery with Virtual Screening

The primary application of a validated pharmacophore model is to perform virtual screening on large compound databases to identify novel molecules that fit the hypothesis.[4][13]

Experimental Protocol: Pharmacophore-Based Virtual Screening

-

Database Preparation: A multi-million compound database (e.g., Enamine REAL, ZINC) is prepared. For each molecule, a set of low-energy 3D conformations is generated.

-

Screening: The validated pharmacophore model (Hypo-1) is used as a 3D query. The screening software rapidly checks which molecules in the database contain conformations that can match the five features of Hypo-1, both in type and spatial arrangement.

-

Hit Filtering & Triage:

-

The initial list of hits is ranked by a fitness score, indicating how well each molecule matches the query.

-

Further filters are applied, such as ADME-Tox predictions to remove compounds with likely liabilities[13], and structural filters to ensure chemical novelty (i.e., identifying new scaffolds not present in the training set).

-

-

Visual Inspection and Selection: The top-ranked, filtered hits are visually inspected by medicinal chemists to assess synthetic feasibility and potential for optimization. A final selection of 50-100 compounds is then prioritized for acquisition or synthesis and subsequent biological testing.

This process efficiently narrows a vast chemical space of millions of compounds down to a manageable number of high-potential candidates, dramatically saving time and resources compared to high-throughput screening alone.[6]

Conclusion

This guide has detailed a robust, self-validating workflow for the development and application of a pharmacophore model for cyclopentyloxy-substituted pyridine acids. By grounding our approach in a strong scientific rationale for every decision—from dataset curation to multi-faceted model validation—we have produced a powerful computational tool. This model not only explains the observed structure-activity relationship of the known compounds but also serves as a predictive engine to discover novel chemical entities with high potential for therapeutic development.

References

- Vertex AI Search. (n.d.). Applications and Limitations of Pharmacophore Modeling.

- Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1977–1992.

- Fiveable. (2025, August 15). Pharmacophore modeling. Medicinal Chemistry Class Notes.

- Patsnap Synapse. (2025, May 21). What is pharmacophore modeling and its applications?

- Ertl, P., & Gerhartz, B. (2018). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. CHIMIA International Journal for Chemistry, 72(11), 784-789.

- Singh, P., & Kumar, A. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 2345-2378.

- Muhammed, M. T., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.

- Singh, P., & Kumar, A. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed, 40420948.

- Genomatics. (2026). Pharmacophore Modeling and Mapping.

- Giordano, D., Biancaniello, C., Argenio, M. A., & Facchiano, A. (2022). Pharmacophore modeling workflow.

- Cao, Y. (2025). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 13.

- Giordano, D., Biancaniello, C., Argenio, M. A., & Facchiano, A. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 723.

- Indian Journal of Scientific Research. (n.d.). CoMFA, HQSAR, Pharmacophore and Docking studies on Pyridine analogs of nimesulide as Anti-Inflammatory Agents.

- Mambwe, D., Mseka, T., Naran, K., Warner, D. F., Chibale, K., & Tukulula, M. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega, 8(40), 37243–37257.

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 6. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 7. fiveable.me [fiveable.me]

- 8. researchgate.net [researchgate.net]

- 9. GIL [genomatics.net]

- 10. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dovepress.com [dovepress.com]

Solubility profile of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid in organic solvents

Technical Whitepaper: Solubility Profiling & Solvent Selection for 3-(6-Cyclopentyloxy-3-pyridyl)acrylic Acid

Part 1: Executive Summary & Molecular Characterization

1.1 Introduction 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid (CAS: 912761-12-7) is a critical pharmaceutical intermediate, often utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and other heterocyclic active pharmaceutical ingredients (APIs).[1] Its structure combines a basic pyridine core, an acidic acrylic tail, and a lipophilic cyclopentyloxy ether moiety.[1] This amphiphilic nature presents unique challenges in solvent selection for reaction, purification, and crystallization.[1]

This guide provides a comprehensive framework for determining the solubility profile of this compound. While specific proprietary solubility data is often sequestered, this document synthesizes structural analogs (e.g., trans-3-(3-pyridyl)acrylic acid) with thermodynamic principles to establish a predictive model and a validated experimental protocol.[1]

1.2 Structural Pharmacophore Analysis To understand the solubility behavior, we must deconstruct the molecule into its functional solvophores:

| Moiety | Chemical Nature | Solvent Interaction Potential |

| Pyridine Ring | Basic, Heterocyclic | H-bond acceptor.[1] Soluble in alcohols and chlorinated solvents.[1] |

| Acrylic Acid Tail | Acidic, Polar | H-bond donor/acceptor.[1] Ionizable (pKa ~4.5).[1] High affinity for polar protic solvents.[1] |

| Cyclopentyloxy Group | Lipophilic, Non-polar | Van der Waals interactions.[1] Reduces water solubility; increases affinity for esters/ethers.[1] |

Predictive Solubility Trend: Unlike the simpler trans-3-(3-pyridyl)acrylic acid, the addition of the bulky cyclopentyl group significantly reduces aqueous solubility and enhances solubility in medium-polarity solvents like Ethyl Acetate (EtOAc) and Tetrahydrofuran (THF).

Part 2: Experimental Methodology (Self-Validating Protocols)

Protocol A: Static Equilibrium (Shake-Flask Method)

Best for generating precise thermodynamic data at fixed temperatures.[1]

-

Preparation: Add excess 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid solid to 10 mL of the target solvent in a sealed glass vial.

-

Equilibration: Place vials in a temperature-controlled shaker bath (accuracy ±0.05 K).

-

Agitation: Shake at 150 rpm for 72 hours.

-

Validation Check: Stop shaking and allow to settle for 4 hours. If the supernatant is clear and solid remains, equilibrium is likely reached.[1]

-

-

Sampling: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).

-

Quantification: Dilute the filtrate and analyze via HPLC (UV detection at λmax ~260-280 nm).

-

Calculation:

where

Protocol B: Dynamic Polythermal Method (Laser Monitoring)

Best for determining Metastable Zone Width (MSZW) for crystallization.

-

Setup: Load a Crystal16 or equivalent reactor with a known concentration of solute and solvent.[1]

-

Heating: Ramp temperature at 1.0 °C/min until transmission reaches 100% (Clear Point,

). -

Cooling: Ramp down at 1.0 °C/min until transmission drops (Cloud Point,

). -

Hysteresis: The difference (

) defines the MSZW, critical for avoiding spontaneous nucleation during scale-up.[1]

Part 3: Visualization of Workflows

Figure 1: Solubility Measurement & Data Analysis Workflow

This diagram outlines the logical flow from solvent screening to thermodynamic modeling.

Caption: Figure 1: Integrated workflow for determining solubility and modeling thermodynamic parameters.

Part 4: Solubility Data & Thermodynamic Modeling

Predicted Solubility Profile

Based on the structural analogs (e.g., trans-3-(3-pyridyl)acrylic acid) and the lipophilic contribution of the cyclopentyloxy group, the following solubility trends are projected at 298.15 K:

| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol (MeOH) | High | Strong H-bonding with COOH and Pyridine N. |

| Polar Protic | Water | Very Low | Hydrophobic cyclopentyl group dominates at neutral pH.[1] |

| Polar Aprotic | DMSO / DMF | Very High | Excellent solvation of the aromatic core and polar tails.[1] |

| Esters | Ethyl Acetate | Moderate | Ideal for crystallization; balances polar/non-polar interactions.[1] |

| Alkanes | n-Heptane | Insoluble | High polarity of the acrylic acid headgroup prevents solvation.[1] |

Thermodynamic Modeling (The Apelblat Equation)

To correlate temperature-dependent solubility, the Modified Apelblat Equation is the industry standard for this class of compounds:

- : Mole fraction solubility

- : Absolute temperature (K)[2]

- : Empirical parameters derived from regression analysis of the experimental data.

Application:

-

Plot

vs. -

If the plot is linear, the Van't Hoff equation is sufficient.[1]

-

If curvature exists (common for polar organics), use the full Apelblat equation to predict solubility at unmeasured temperatures (e.g., cooling crystallization endpoints).[1]

Part 5: Process Application - Crystallization Strategy

The primary utility of the solubility profile is to design a purification process.[1] For 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid, a Cooling Crystallization or Anti-solvent Crystallization is recommended.[1]

Figure 2: Solvent Selection Decision Tree for Purification

Caption: Figure 2: Decision matrix for selecting the optimal crystallization technique based on solubility behavior.

Recommended Purification System:

-

Solvent: Ethanol (dissolves impurities and product at high T).[1]

-

Anti-Solvent: Water (drastically reduces solubility of the cyclopentyl derivative, forcing precipitation).[1]

-

Ratio: Dissolve in minimum hot Ethanol, add Water dropwise until turbidity, then cool slowly.

Part 6: References

-

Grant, D. J. W., et al. "Solubility Behavior of Organic Compounds."[1] Techniques of Chemistry, Vol. 21, Wiley-Interscience, 1990.[1]

-

Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.[1]

-

Sha, F., et al. "Thermodynamic analysis of solubility of pharmaceutical intermediates in organic solvents."[1] Journal of Molecular Liquids, 2021.[1] (General reference for Apelblat modeling methodology).

-

PubChem Compound Summary. "trans-3-(3-Pyridyl)acrylic acid (Analog)." National Center for Biotechnology Information.[1]

(Note: Specific solubility data for CAS 912761-12-7 is not available in open-access peer-reviewed literature.[1] The trends above are derived from validated structure-property relationships of pyridine-acrylic acid derivatives.)

Sources

Methodological & Application

Step-by-step synthesis protocol for 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid

Abstract & Strategic Overview

This protocol details the scalable synthesis of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid , a functionalized pyridine derivative often utilized as a pharmacophore in S1P1 receptor modulators and retinoid-related therapeutics.

The synthetic strategy employs a convergent two-step approach designed for high regioselectivity and E-isomer geometric purity:

-

Nucleophilic Aromatic Substitution (

): Installation of the bulky cyclopentyloxy ether via displacement of a 6-chloro moiety. -

Doebner-Modified Knoevenagel Condensation: Direct formation of the

-unsaturated carboxylic acid side chain.[1]

This route is preferred over Horner-Wadsworth-Emmons (HWE) olefination for this specific target because it yields the free acid directly, bypassing the need for a separate ester hydrolysis step and minimizing waste.

Retrosynthetic Analysis & Pathway

The synthesis disconnects at the vinyl bond and the ether linkage. The electron-deficient nature of the pyridine ring (activated by the aldehyde) facilitates the initial

Figure 1: Retrosynthetic disconnection and forward synthesis pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 6-(Cyclopentyloxy)nicotinaldehyde

Objective: Install the cyclopentyl ether via

Reagents & Materials:

| Reagent | Equiv. | MW ( g/mol ) | Role |

|---|---|---|---|

| 6-Chloronicotinaldehyde | 1.0 | 141.55 | Substrate |

| Cyclopentanol | 1.2 | 86.13 | Nucleophile |

| Sodium Hydride (60% in oil) | 1.3 | 24.00 | Base |

| DMF (Anhydrous) | - | - | Solvent |

Procedure:

-

Preparation of Alkoxide:

-

Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Charge NaH (1.3 equiv) and wash twice with dry hexanes to remove mineral oil (optional but recommended for easier purification).

-

Add anhydrous DMF (5 mL/g of substrate) and cool the suspension to 0°C in an ice bath.

-

Add Cyclopentanol (1.2 equiv) dropwise over 15 minutes. Caution: Hydrogen gas evolution.

-

Stir at 0°C for 30 minutes until gas evolution ceases and a clear/hazy solution forms.

-

-

Coupling Reaction:

-

Dissolve 6-Chloronicotinaldehyde (1.0 equiv) in minimal anhydrous DMF.

-

Add the aldehyde solution dropwise to the alkoxide mixture at 0°C.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

-

Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The spot for the starting chloride (

) should disappear, replaced by a higher

-

-

Workup & Purification:

-

Quench the reaction carefully with ice-cold water (excess).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with water (2x) and brine (1x) to remove DMF.

-

Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: The crude oil is typically pure enough (>90%) for the next step. If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Checkpoint: Product is a pale yellow oil or low-melting solid.

Key Signal (1H NMR): Look for the cyclopentyl methine proton multiplet at

Step 2: Synthesis of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid

Objective: Convert the aldehyde to the

Reagents & Materials:

| Reagent | Equiv. | MW ( g/mol ) | Role |

|---|---|---|---|

| 6-(Cyclopentyloxy)nicotinaldehyde | 1.0 | 191.23 | Intermediate |

| Malonic Acid | 1.5 | 104.06 | C2 Source |

| Piperidine | 0.1 | 85.15 | Catalyst |

| Pyridine | - | - | Solvent/Base |[2]

Procedure:

-

Condensation:

-

In a 100 mL RBF, dissolve the Step 1 intermediate (1.0 equiv) in Pyridine (4 mL/mmol).

-

Add Malonic acid (1.5 equiv).

-

Add Piperidine (0.1 equiv) as a catalyst.

-

Fit the flask with a reflux condenser and heat to 90°C for 4–6 hours. Note:

evolution will be observed as decarboxylation occurs.

-

-

Workup:

-

Cool the reaction mixture to RT.

-

Pour the mixture into ice-cold 1M HCl (excess volume calculated to neutralize pyridine and acidify the product). The pH should be adjusted to ~3–4.

-

A precipitate should form.[3] Stir at 0°C for 30 minutes to maximize precipitation.

-

-

Isolation:

-

Filter the solid using a Buchner funnel.

-

Wash the cake thoroughly with water to remove residual pyridine salts.

-

Wash with a small amount of cold hexanes.

-

Dry in a vacuum oven at 45°C overnight.

-

-

Recrystallization (Polishing):

-

If purity is <98%, recrystallize from Ethanol/Water or Acetonitrile.

-

Analytical Validation

Expected Data for 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid:

-

Physical State: White to off-white crystalline solid.

-

1H NMR (400 MHz, DMSO-d6):

- 12.30 (br s, 1H, -COOH)

- 8.35 (d, J=2.4 Hz, 1H, Py-H2)

- 8.05 (dd, J=8.8, 2.4 Hz, 1H, Py-H4)

- 7.55 (d, J=16.0 Hz, 1H, =CH-Ar, trans coupling)

- 6.85 (d, J=8.8 Hz, 1H, Py-H5)

- 6.45 (d, J=16.0 Hz, 1H, =CH-COOH, trans coupling)

- 5.45 (m, 1H, Cyclopentyl-CH)

-

1.50–2.00 (m, 8H, Cyclopentyl-

Critical Process Parameters & Troubleshooting

| Parameter | Recommendation | Impact of Deviation |

| Water Content (Step 1) | Strictly Anhydrous | Presence of water consumes NaH and reduces yield. |

| Temperature (Step 1) | 0°C Addition | Exothermic reaction; higher temps may cause impurity formation. |

| Temperature (Step 2) | 85–95°C | <80°C: Incomplete decarboxylation. >110°C: Polymerization risk. |

| pH during Workup (Step 2) | pH 3–4 | pH < 2 may protonate the pyridine nitrogen, making extraction difficult. pH > 5 keeps the acid as a soluble salt. |

Safety Information

-

Sodium Hydride: Flammable solid; reacts violently with water. Handle under inert atmosphere.

-

Pyridine: Toxic, noxious odor, and flammable. Use only in a well-ventilated fume hood.

-

Piperidine: Toxic and corrosive precursor.

References

-

Knoevenagel Condensation Overview: Jones, G.[4] "The Knoevenagel Condensation."[1][4][5][6] Organic Reactions, 2011.

- Doebner Modification Protocol: Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989. (Standard Reference for Pyridine/Piperidine conditions).

-

Similar Pyridine Ether Synthesis:Journal of Medicinal Chemistry, 2005, 48(20), 6169–6173. (Describes

on 6-chloronicotinate derivatives). -

Target Compound Availability: AK Scientific Product Catalog, CAS 912761-12-7.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. prepchem.com [prepchem.com]

- 3. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Mechanochemical Knoevenagel condensation investigated in situ [beilstein-journals.org]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Reagents required for the preparation of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid

Application Note: Synthesis and Preparation of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid

Executive Summary & Mechanistic Rationale

3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid (CAS No.: 912761-12-7) is a highly valued intermediate in medicinal chemistry, frequently utilized in the synthesis of phosphodiesterase type 4 (PDE4) inhibitors and other targeted therapeutics. The molecule features a bulky cyclopentyloxy ether that imparts unique lipophilicity and steric properties, while the acrylic acid moiety serves as a versatile handle for downstream functionalization (e.g., amidation, reduction, or Michael additions).

Comparative Synthetic Strategies

To facilitate route selection, the quantitative and qualitative parameters of both strategies are summarized below.

| Parameter | Route A: Mizoroki-Heck Strategy | Route B: Knoevenagel-Doebner Strategy |

| Starting Material | 5-Bromo-2-cyclopentyloxypyridine | 6-Cyclopentyloxypyridine-3-carboxaldehyde |

| Key Reagents | Acrylic acid, Pd(OAc)₂, P(o-tol)₃, DIPEA | Malonic acid, Piperidine, Pyridine |

| Reaction Type | Transition-metal catalyzed cross-coupling | Amine-catalyzed condensation & decarboxylation |

| Typical Yield | 75 – 85% | 80 – 90% |

| Advantages | Direct C–C bond formation, high atom economy | Transition-metal free, highly scalable, inexpensive |

| Challenges | Requires Pd catalyst (cost/removal), inert atmosphere | Uses toxic solvents (pyridine), strict temp control needed |

Experimental Protocols & Causality

Route A: Mizoroki-Heck Cross-Coupling Protocol

Mechanistic Causality: This route couples 5-bromo-2-cyclopentyloxypyridine with acrylic acid. Palladium(II) acetate is utilized as a precatalyst, which is reduced in situ to the active Pd(0) species. Tri-o-tolylphosphine (P(o-tol)₃) is selected as the ligand; its steric bulk facilitates the crucial reductive elimination step, preventing catalyst deactivation and promoting high turnover numbers . N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to scavenge the HBr byproduct, preventing the acidic cleavage of the sensitive cyclopentyloxy group. DMF provides a polar aprotic environment to stabilize the charged palladium transition states.

Self-Validating System: The reaction is monitored via TLC (Hexanes:EtOAc 7:3). The starting bromide is UV-active and non-polar, whereas the product remains at the baseline until acidified. LC-MS analysis acts as the definitive checkpoint, confirming the disappearance of the isotopic bromine pattern and the emergence of the target mass (M+H = 234.26 m/z).

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 5-bromo-2-cyclopentyloxypyridine (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (0.2 M).

-

Degassing: Sparge the solution with dry nitrogen gas for 15 minutes to remove dissolved oxygen, which can irreversibly oxidize the phosphine ligand.

-

Reagent Addition: Add acrylic acid (1.5 equiv), DIPEA (3.0 equiv), P(o-tol)₃ (0.1 equiv), and Pd(OAc)₂ (0.05 equiv). The solution will typically turn a deep yellow/orange.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 100 °C under a positive pressure of nitrogen for 12–16 hours.

-

In-Process Control: Sample 50 µL, dilute with EtOAc, wash with water, and analyze via LC-MS. Proceed to workup when conversion is >95%.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (5 volumes) and wash with 1M aqueous HCl to remove DIPEA and unreacted acrylic acid. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (gradient of Hexanes to EtOAc with 1% acetic acid) or recrystallization from ethanol/water.

Route B: Knoevenagel-Doebner Condensation Protocol

Mechanistic Causality: This route utilizes 6-cyclopentyloxypyridine-3-carboxaldehyde and malonic acid. Piperidine acts as an organocatalyst, condensing with the aldehyde to form a highly electrophilic iminium ion. Malonic acid subsequently attacks this intermediate. Pyridine serves a dual role: it acts as the solvent and a weak base that facilitates the subsequent decarboxylation of the di-acid intermediate to form the E-alkene . The temperature must be strictly controlled at ~115 °C; excessive heating can lead to over-decarboxylation, yielding a volatile vinylpyridine byproduct instead of the desired acrylic acid .

Self-Validating System: This protocol is inherently self-indicating. The decarboxylation step releases carbon dioxide gas. The continuous evolution of fine bubbles serves as a visual kinetic indicator. The cessation of bubbling reliably indicates the completion of the decarboxylation phase.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve 6-cyclopentyloxypyridine-3-carboxaldehyde (1.0 equiv, e.g., 10 mmol) and malonic acid (1.5 equiv) in anhydrous pyridine (3 mL/mmol).

-

Catalyst Addition: Add piperidine (0.1 equiv) dropwise. A slight exotherm may be observed.

-

Condensation & Decarboxylation: Equip the flask with a reflux condenser and heat the mixture to 115 °C using an oil bath. Monitor the evolution of CO₂ gas.

-

In-Process Control: Maintain heating for 4–6 hours. Once gas evolution ceases, verify completion by TLC (DCM:MeOH 9:1).

-

Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice and water (10 volumes).

-

Precipitation: Under vigorous stirring, slowly add 2M aqueous HCl until the pH reaches approximately 3 to 4. The product, 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid, will precipitate as a pale-yellow solid.

-

Isolation: Filter the solid through a Büchner funnel, wash thoroughly with cold water to remove residual pyridine salts, and dry in a vacuum oven at 45 °C overnight.

Synthetic Pathway Visualization

Fig 1: Convergent synthetic strategies for 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid.

References

-

Heck Reaction—State of the Art Catalysts (MDPI) URL:[Link]

-

The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds Journal of Coordination Chemistry (Taylor & Francis) URL:[Link]

-

Organocatalyzed Decarboxylation of Naturally Occurring Cinnamic Acids: Potential Role in Flavoring Chemicals Production Open Journal of Physical Chemistry (Scientific Research Publishing) URL:[Link]

Application Note: In Vitro Characterization of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid

[1]

Introduction & Mechanism of Action

3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid represents a "next-generation" scaffold for PDE4 inhibition.[1] Structurally, the cyclopentyloxy group mimics the dialkoxyphenyl pharmacophore of first-generation inhibitors like Rolipram, providing high affinity for the PDE4 catalytic pocket.[1] The pyridine ring improves metabolic stability compared to the traditional catechol ether, while the acrylic acid tail serves as a Michael acceptor or a linker for further derivatization to enhance potency (e.g., forming amides).[1]

Mechanism of Action[1][2][3]

-

Target Engagement: The compound binds to the catalytic domain of PDE4 enzymes (specifically PDE4B and PDE4D isoforms).[1][2]

-

Enzyme Inhibition: It prevents the hydrolysis of cyclic Adenosine Monophosphate (cAMP) into AMP.[1]

-

Downstream Signaling: Elevated intracellular cAMP activates Protein Kinase A (PKA).[1]

-

Functional Outcome: PKA phosphorylates CREB and inhibits NF-κB, leading to the suppression of pro-inflammatory cytokines like TNF-α, IL-17, and IFN-γ.[1]

Material Preparation

Compound Solubilization

The acrylic acid moiety and pyridine ring make this compound amphiphilic but prone to precipitation in aqueous buffers.[1]

| Parameter | Specification | Notes |

| Molecular Weight | ~233.26 g/mol | Formula: C₁₃H₁₅NO₃ |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Prepare 10 mM or 100 mM stock.[1] |

| Solubility Limit | ~50 mM in DMSO | Sonicate at 37°C if turbidity persists. |

| Storage | -20°C (Stock) | Avoid freeze-thaw cycles; aliquot into single-use vials. |

| Working Buffer | PBS + 0.1% BSA | Dilute immediately before use to prevent precipitation.[1] |

Protocol 1: PDE4 Enzymatic Inhibition Assay (TR-FRET)

Objective: Determine the IC₅₀ of the compound against recombinant PDE4B and PDE4D enzymes using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Reagents & Equipment[1]

-

Enzymes: Recombinant Human PDE4B1 and PDE4D3 (BPS Bioscience or equivalent).[1]

-

Substrate: FAM-labeled cAMP (200 nM).

-

Detection: Terbium-labeled anti-cAMP antibody.[1]

-

Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.05% Tween-20, 1 mM DTT.

-

Plate: 384-well low-volume black plate.[1]

Step-by-Step Procedure

-

Compound Dilution: Prepare a 10-point serial dilution of the compound in Assay Buffer (range: 10 µM to 0.1 nM).

-

Enzyme Addition: Add 5 µL of PDE4 enzyme (0.5 ng/well) to the wells. Incubate for 15 min at Room Temperature (RT) to allow compound binding.

-

Substrate Initiation: Add 5 µL of FAM-cAMP substrate.[1]

-

Reaction: Incubate for 45–60 minutes at RT.

-

Note: The reaction time must be within the linear range of the enzyme.[1]

-

-

Termination & Detection: Add 10 µL of Stop Buffer containing Tb-labeled antibody.

-

Read: Measure TR-FRET (Ex: 340 nm; Em: 495 nm / 520 nm) on a microplate reader (e.g., EnVision).

Data Analysis: Calculate the TR-FRET ratio (520/495). Plot % Inhibition vs. Log[Compound] to determine IC₅₀.

Protocol 2: LPS-Induced TNF-α Release Assay (PBMCs)